REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[N:5]=[C:4]([F:10])[C:3]=1Cl.C(N(CC)CC)C>C(O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]([F:10])[N:5]=[C:6]([F:9])[C:7]=1[F:8]
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC(=C1F)F)F)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
The residue was stirred with 80 mL of water for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 18 hours)
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
carefully washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |